molecular formula CH6ClN B109538 Methylamine-13C hydrochloride CAS No. 60656-93-1

Methylamine-13C hydrochloride

Cat. No. B109538
CAS RN: 60656-93-1
M. Wt: 68.51 g/mol
InChI Key: NQMRYBIKMRVZLB-YTBWXGASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylamine-13C hydrochloride is a compound with the linear formula 13CH3NH2 · HCl . It has a molecular weight of 68.51 . It is used in various stages of the preparation of different drug substances .


Synthesis Analysis

Methylamine can be synthesized from technical formaldehyde and technical ammonium chloride. The mixture is heated until no more distillate comes over, and then over a flame until the temperature of the solution reaches 104°. The temperature is held at this point until no more distillate comes over .


Molecular Structure Analysis

The molecular structure of Methylamine-13C hydrochloride is represented by the SMILES string Cl. [13CH3]N .


Chemical Reactions Analysis

Methylamine is rapidly and extensively incorporated into the methyl group of N-methylglutamate during high oxygenation of the cell suspension . At later times, the carbon label is found in intermediates of the serine assimilation pathway .


Physical And Chemical Properties Analysis

It has a melting point of 232-234 °C .

Scientific Research Applications

Astronomy and Astrophysics

Methylamine-13C hydrochloride has been investigated for its relevance in astronomy and astrophysics. A study by Motiyenko et al. (2016) focused on the millimeter and submillimeter wave spectra of 13C methylamine, highlighting its significance in astrophysical contexts. This research helps in identifying and understanding molecules in the interstellar medium.

Mass Spectrometry and Nuclear Magnetic Resonance

The use of 13C methylamine in mass spectrometry and nuclear magnetic resonance (NMR) for drug metabolite analysis has been demonstrated. Scott et al. (1973) explored the metabolism of the anticonvulsant drug 1-methyl-(2,6-xylyloxy)ethylamine, using 13C and 1H NMR spectroscopy, highlighting the compound's role in identifying drug metabolites through these techniques.

Chemistry and Biochemistry

In the field of chemistry and biochemistry, methylamine-13C hydrochloride is utilized in various studies. For example, the synthesis of 13C labelled psychotherapeutic agents was investigated by Goralski et al. (1981), indicating its use in creating labeled compounds for metabolic studies.

Chromatography

Methylamine-13C hydrochloride is also used in chromatography. A study by Qureshi and Akhtar (1967) explored its effects in paper chromatography of metal ions, demonstrating its utility in improving chromatographic techniques.

Microbiology and Biotechnology

In microbiology and biotechnology, methylamine-13C is used to study metabolic pathways. Jones and Bellion (1991) investigated methylamine metabolism in Hansenula polymorpha, a methylotrophic yeast, using 13C nuclear magnetic resonance. This study provides insights into the assimilation and oxidation of methylamine in microorganisms.

Safety And Hazards

Methylamine-13C hydrochloride is classified as Acute Tox. 4 Oral . It is harmful if swallowed, causes skin irritation, causes serious eye damage, is toxic if inhaled, and may cause respiratory irritation .

Future Directions

Methylamine-13C hydrochloride is used in different stages of the preparation of various drug substances . It is also used in research applications and synthetic intermediates .

properties

IUPAC Name

(113C)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMRYBIKMRVZLB-YTBWXGASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583482
Record name (~13~C)Methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

68.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylamine-13C hydrochloride

CAS RN

60656-93-1
Record name (~13~C)Methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60656-93-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylamine-13C hydrochloride
Reactant of Route 2
Methylamine-13C hydrochloride
Reactant of Route 3
Methylamine-13C hydrochloride
Reactant of Route 4
Methylamine-13C hydrochloride
Reactant of Route 5
Methylamine-13C hydrochloride
Reactant of Route 6
Methylamine-13C hydrochloride

Citations

For This Compound
3
Citations
W von Doering, D Zhao - Journal of the American Chemical …, 1995 - ACS Publications
Reaction of ethene with singlet [13C] methylene, generated photochemically from [13C] diazomethane at four pressures in the range 35—800Torr, reveals rearrangement of excited [3-…
Number of citations: 2 pubs.acs.org
P Yates, MJ Betts - Journal of the American Chemical Society, 1972 - ACS Publications
5, 5-Dimethyl-l, 3, 3-triphenyl-l, 4-hexanedione-2-13C, prepared by the reaction of 2-diazoacetophenone-2-13C with diphenylketeneto give 4-hydroxy-2, 2, 4-triphenyl-3-butenoic-3-13C …
Number of citations: 11 pubs.acs.org
CL Hamilton - 1990 - search.proquest.com
Chemical and spectroscopic studies on the nickel enzyme methyl-CoM reductase from M. thermoautotrophicum (strain $\Delta $ H) were undertaken to better characterize the nickel site…
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.